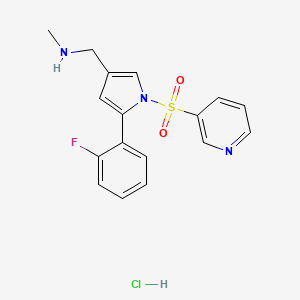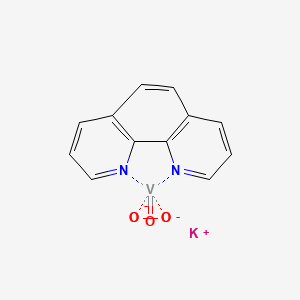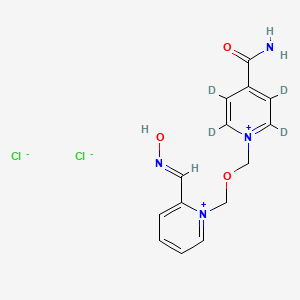
Asoxime-d4 (dichloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asoxime-d4 (dichloride) is a deuterium-labeled derivative of Asoxime dichloride. Asoxime dichloride is known for its role as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This compound is involved in modulating immune responses and can be used as an antigen to improve vaccination efficacy in the nervous system .
准备方法
Synthetic Routes and Reaction Conditions
Asoxime-d4 (dichloride) is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during drug development. Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .
Industrial Production Methods
The industrial production of Asoxime-d4 (dichloride) involves the deuteration of Asoxime dichloride. The compound is typically stored at -20°C in sealed storage, away from moisture, to maintain its stability. In solvent, it can be stored at -80°C for six months or at -20°C for one month .
化学反应分析
Types of Reactions
Asoxime-d4 (dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound.
科学研究应用
Asoxime-d4 (dichloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development.
Biology: Involved in modulating immune responses and improving vaccination efficacy.
Medicine: Acts as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor.
Industry: Utilized in the development of stable heavy isotopes for various applications.
作用机制
Asoxime-d4 (dichloride) exerts its effects by acting as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This interaction modulates immune responses and improves vaccination efficacy in the nervous system. The molecular targets involved include acetylcholine receptors, which play a crucial role in neurotransmission .
相似化合物的比较
Similar Compounds
Pralidoxime: An FDA-approved oxime-based antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote used for similar purposes.
Trimedoxime: Known for its use as a nerve antidote.
Methoxime: Another oxime-based compound with similar applications.
Uniqueness of Asoxime-d4 (dichloride)
Asoxime-d4 (dichloride) is unique due to its deuterium labeling, which affects its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and scientific research, particularly in studies involving stable heavy isotopes .
属性
分子式 |
C14H16Cl2N4O3 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H/i4D,5D,7D,8D;; |
InChI 键 |
QELSIJXWEROXOE-FFVJOBTLSA-N |
手性 SMILES |
[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N/O)[2H].[Cl-].[Cl-] |
规范 SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
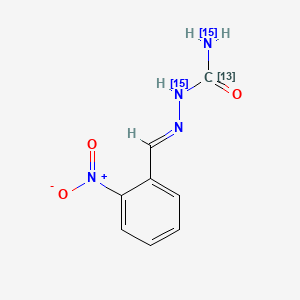
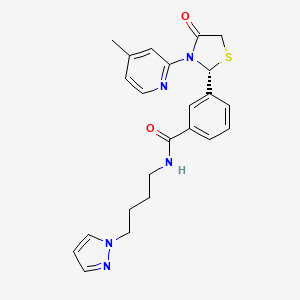
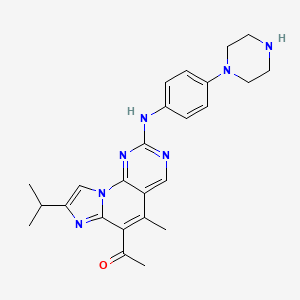
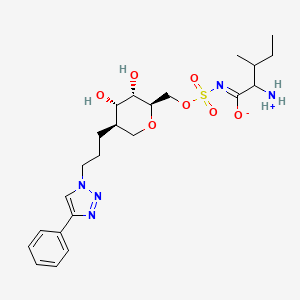
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
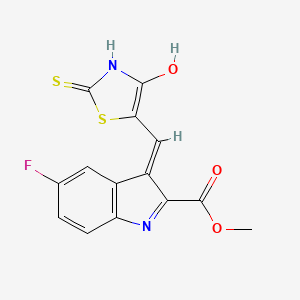
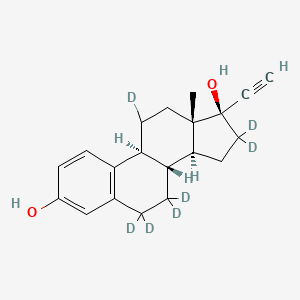
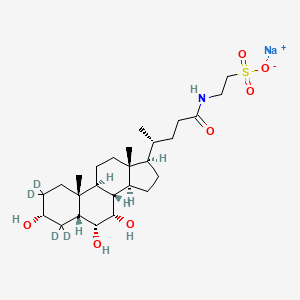
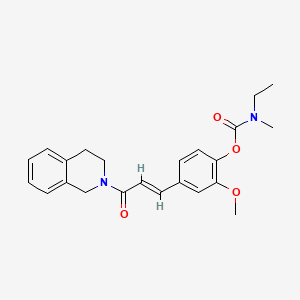
![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
